

Application Notes and Protocols for Boc-D-Leu-OMe in Neuropeptide Synthesis

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Compound of Interest		
Compound Name:	Boc-D-Leu-OMe	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N- α -Boc-D-leucine methyl ester (**Boc-D-Leu-OMe**) in the solid-phase peptide synthesis (SPPS) of neuropeptides. The incorporation of D-amino acids, such as D-leucine, is a critical strategy in modern drug design to enhance the therapeutic potential of peptide-based candidates. This document outlines the rationale, key applications, detailed experimental protocols, and relevant biological signaling pathways.

Introduction

Neuropeptides are a diverse class of signaling molecules that mediate a wide range of physiological processes in the central and peripheral nervous systems. However, their therapeutic application is often limited by their short in-vivo half-life due to rapid degradation by proteases. The strategic incorporation of non-natural amino acids, particularly D-isomers, is a well-established method to confer proteolytic stability.

Boc-D-Leu-OMe serves as a valuable building block in Boc-chemistry solid-phase peptide synthesis. The D-configuration of the leucine residue sterically hinders recognition by common peptidases, thereby increasing the peptide's resistance to enzymatic degradation. Furthermore, the introduction of a D-amino acid can significantly influence the peptide's conformational properties, potentially leading to enhanced receptor affinity and selectivity.



Key Applications of Boc-D-Leu-OMe in Neuropeptide Synthesis

The primary application of **Boc-D-Leu-OMe** in neuropeptide synthesis is the development of analogs with improved pharmacokinetic and pharmacodynamic profiles. Key applications include:

- Enhanced Enzymatic Stability: The substitution of an L-amino acid with its D-enantiomer at specific positions within a neuropeptide sequence can dramatically increase its stability against enzymatic hydrolysis.[1] This leads to a longer circulating half-life and improved bioavailability.
- Modulation of Receptor Binding and Selectivity: The stereochemistry of amino acid residues
 plays a crucial role in the three-dimensional structure of a peptide and its interaction with its
 receptor. Incorporating D-leucine can alter the peptide's conformation, leading to changes in
 binding affinity and selectivity for different receptor subtypes.
- Synthesis of Opioid Peptide Analogs: Boc-D-Leu-OMe is particularly useful in the synthesis of analogs of opioid neuropeptides such as deltorphins and dynorphins. Deltorphins are naturally occurring opioid peptides with high affinity and selectivity for the δ-opioid receptor.
 [2][3] The synthesis of deltorphin analogs often involves the incorporation of D-amino acids to enhance their therapeutic properties.[4][5]

Data Presentation: Synthesis and Biological Activity of a [D-Leu]-Neuropeptide Analog

The following table summarizes representative quantitative data for the synthesis and biological activity of a [D-Leu-8]Dynorphin(1-8) analog, a neuropeptide synthesized using a D-amino acid. This data is presented as an example to illustrate the outcomes of incorporating a D-amino acid.



Parameter	Value	Reference
Synthesis Parameter		
Synthesis Method	Solid-Phase Peptide Synthesis (Boc-chemistry)	[6]
Biological Activity Parameter		
Neuropeptide Analog	[ψ(CH2NH)3-4, D- Leu8]Dynorphin(1-8)-NH2	[6]
Receptor Selectivity (μ/κ Ki ratio)	339	[6]
Receptor Selectivity (δ/κ Ki ratio)	24104	[6]
In vitro Bioactivity (Guinea Pig Ileum Assay)	High к-receptor affinity	[6]
Enzymatic Stability (IC50 ratio with/without peptidase inhibitors) for a related analog	2.0 (indicating high stability)	[6]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a [D-Leu]-Deltorphin Analog

This protocol describes the manual solid-phase synthesis of a [D-Leu²]-deltorphin analog (Tyr-D-Leu-Phe-Asp-Val-Val-Gly-NH²) using Boc-SPPS chemistry on a Rink Amide resin.

Materials:

- Rink Amide MBHA resin
- Boc-amino acids (Boc-Gly-OH, Boc-Val-OH, Boc-Asp(OtBu)-OH, Boc-Phe-OH, Boc-D-Leu-OH, Boc-Tyr(tBu)-OH)



- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-Hydroxybenzotriazole)
- Base: DIEA (N,N-Diisopropylethylamine)
- Deprotection solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
- Neutralization solution: 10% DIEA in DMF
- Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Isopropanol (IPA)
- Cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS)
- Cold diethyl ether

Procedure:

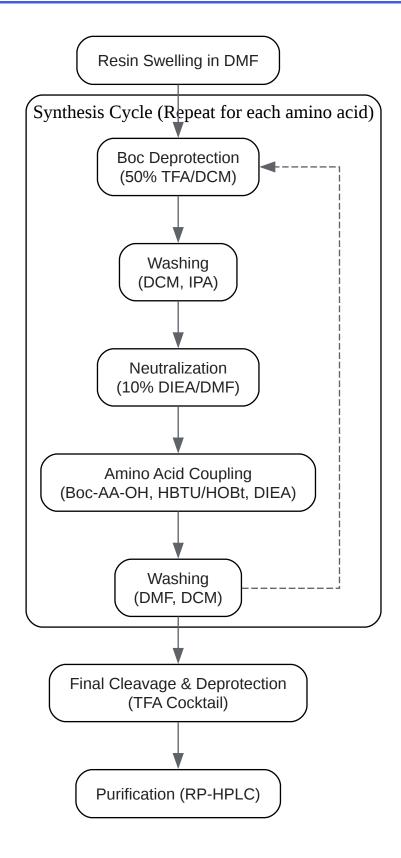
- Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
- First Amino Acid Coupling (Boc-Gly-OH):
 - Deprotect the Fmoc group from the resin using 20% piperidine in DMF.
 - Wash the resin with DMF and DCM.
 - In a separate vessel, pre-activate Boc-Gly-OH (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF for 2 minutes. Add DIEA (6 eq.).
 - Add the activated amino acid solution to the resin and shake for 2-4 hours.
 - Monitor the coupling completion using the Kaiser test.
 - Wash the resin with DMF and DCM.
- Chain Elongation (Subsequent Amino Acids):
 - Deprotection: Treat the resin with 50% TFA in DCM for 5 minutes, followed by a second treatment for 20 minutes to remove the Boc group.



- Wash the resin with DCM and IPA.
- Neutralization: Neutralize the resin with 10% DIEA in DMF.
- Coupling: Couple the next Boc-protected amino acid (Boc-Val-OH, Boc-Val-OH, Boc-Val-OH, Boc-Val-OH, Boc-D-Leu-OH, Boc-Tyr(tBu)-OH) following the pre-activation and coupling steps described in step 2.
- Repeat the deprotection, neutralization, and coupling cycle for each amino acid in the sequence.
- Final Deprotection: After the last amino acid coupling, remove the N-terminal Boc group using 50% TFA in DCM.
- Cleavage and Deprotection:
 - Wash the peptide-resin with DCM and dry it under vacuum.
 - Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
- Peptide Precipitation and Purification:
 - Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether.
 - Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
 - Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations Experimental Workflow for Boc-SPPS of a [D-Leu] Neuropeptide



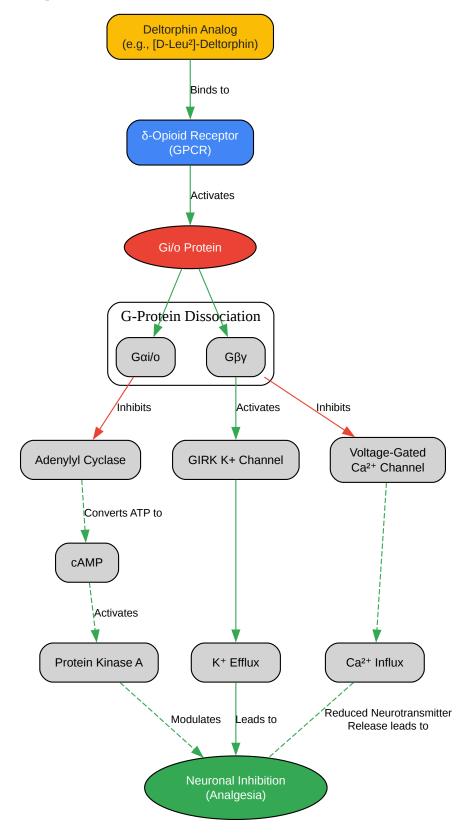


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Caption: General workflow for Boc-solid-phase peptide synthesis of a [D-Leu]-neuropeptide.



Signaling Pathway of a Deltorphin Analog at the $\delta\textsc{-}$ Opioid Receptor





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Caption: Simplified signaling pathway of a deltorphin analog at the δ -opioid receptor.

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